molecular formula C25H22N2O4 B11601378 2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-4H-chromene-3-carbonitrile

Cat. No.: B11601378
M. Wt: 414.5 g/mol
InChI Key: KJOQDGLMNALKCX-UHFFFAOYSA-N
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Description

2-AMINO-7-HYDROXY-4-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE is a complex organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-HYDROXY-4-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. This method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve the use of methanol and calcium hydroxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-HYDROXY-4-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Calcium hydroxide, methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

2-AMINO-7-HYDROXY-4-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-AMINO-7-HYDROXY-4-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death . Additionally, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-7-HYDROXY-4-{3-METHOXY-4-[(4-METHYLPHENYL)METHOXY]PHENYL}-4H-CHROMENE-3-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct pharmacological properties.

Properties

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

2-amino-7-hydroxy-4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-4H-chromene-3-carbonitrile

InChI

InChI=1S/C25H22N2O4/c1-15-3-5-16(6-4-15)14-30-21-10-7-17(11-23(21)29-2)24-19-9-8-18(28)12-22(19)31-25(27)20(24)13-26/h3-12,24,28H,14,27H2,1-2H3

InChI Key

KJOQDGLMNALKCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C4=C(C=C(C=C4)O)OC(=C3C#N)N)OC

Origin of Product

United States

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